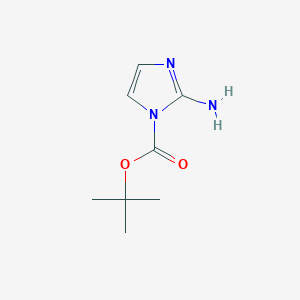

2-Amino-1-Boc-imidazole

Beschreibung

Historical Context and Discovery Timeline

The development of this compound emerges from two distinct yet convergent chemical traditions that shaped modern synthetic organic chemistry. The foundational work in imidazole chemistry traces back to Heinrich Debus, who first synthesized imidazole in 1858 through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This pioneering work established imidazole as a fundamental heterocyclic structure, though the original synthesis produced relatively low yields and required further refinement for practical applications.

The second critical development involved the emergence of protective group chemistry, particularly the tert-butyloxycarbonyl protecting group that would later become integral to this compound. The tert-butyloxycarbonyl protecting group was introduced in the late 1950s and rapidly gained adoption in peptide synthesis due to its acid-labile nature and compatibility with various reaction conditions. This protecting group demonstrated exceptional utility because it could be removed under moderately acidic conditions while remaining stable under basic and neutral environments.

The convergence of these two chemical frameworks led to the development of Boc-protected imidazole derivatives. The synthesis of 1-(tert-butoxycarbonyl)imidazole was first reported using reactions between imidazole and 1,2,2,2-tetrachloroethyl-tert-butyl carbonate or through reactions of tert-butanol with N,N'-carbonyldiimidazole, achieving high yields. The subsequent development of amino-substituted variants, including this compound, represented a logical extension of this chemistry, combining the protective benefits of the Boc group with the enhanced reactivity provided by the amino substitution.

The timeline of this compound development reflects broader trends in synthetic chemistry during the late twentieth century, when researchers increasingly sought compounds that could serve dual functions as both synthetic intermediates and protective group carriers. This compound gained particular significance as synthetic methodologies became more sophisticated and the demand for selectively protected heterocycles increased.

Significance in Heterocyclic Chemistry

This compound occupies a unique position within heterocyclic chemistry due to its combination of structural features that enable diverse chemical transformations while maintaining synthetic accessibility. The compound belongs to the broader class of imidazole derivatives, which are widely recognized for their biological activity, including antifungal, antibacterial, and anticancer properties. The addition of both amino and Boc protecting groups enhances the compound's stability and solubility, making it significantly more manageable in synthetic procedures compared to unprotected variants.

The structural architecture of this compound enables participation in various chemical reactions due to its multiple functional groups. The amino group provides nucleophilic reactivity, while the Boc-protected nitrogen offers controlled reactivity through selective deprotection protocols. Research has demonstrated that Boc-protected imidazoles can be selectively deprotected using sodium borohydride in ethanol at room temperature, achieving excellent yields ranging from 75% to 98%. This selectivity proves particularly valuable when working with complex molecules containing multiple protecting groups.

The compound's significance extends to its role in medicinal chemistry applications, where imidazole-containing structures frequently serve as pharmacophores. Studies have shown that imidazole derivatives exhibit significant biological activities through mechanisms involving enzyme inhibition or receptor modulation. The 2-aminoimidazole moiety specifically has been investigated as a potential "warhead" for targeting metal coordination interactions in enzymatic systems. Research on 2-aminoimidazole amino acids has demonstrated their utility as arginase inhibitors, with compounds like 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid showing low micromolar binding affinity.

The synthetic versatility of this compound becomes apparent when examining contemporary research on related compounds. Studies on Pd-catalyzed carboamination reactions of N-propargyl guanidines have demonstrated methods for generating 2-aminoimidazole products in good yields, facilitating rapid construction of substituted variants. These methodologies have proven valuable for synthesizing complex natural products, including preclathridine A, preclathridine B, and dorimidazole B.

The compound's importance in modern synthetic chemistry is further highlighted by its compatibility with flow chemistry techniques. Recent studies have demonstrated that N-Boc imidazoles can undergo thermal deprotection under continuous flow conditions, with complete deprotection achieved in trifluoroethanol and methanol at temperatures starting at 120°C with residence times of 20-25 minutes. These findings indicate that this compound and related compounds can be integrated into modern automated synthesis platforms, enhancing their utility for large-scale synthetic applications.

The heterocyclic framework of this compound also demonstrates remarkable coordination affinity for various metal ions, a property that has implications for both synthetic applications and biological activity. Research has shown that imidazole derivatives can form stable complexes with platinum(II) ions, which may inhibit tumor growth through DNA interactions. Gold complexes incorporating imidazole ligands have shown promising anticancer activities, with some derivatives exhibiting superior potency compared to established chemotherapeutic agents.

Eigenschaften

IUPAC Name |

tert-butyl 2-aminoimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-10-6(11)9/h4-5H,1-3H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKYKASMZAUFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929568-19-4 | |

| Record name | tert-butyl 2-amino-1H-imidazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile nature.

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking

Biochemical Pathways

Imidazole derivatives are known to be involved in a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis. The exact pathways affected by 2-Amino-1-Boc-imidazole would depend on its specific targets and mode of action.

Biologische Aktivität

2-Amino-1-Boc-imidazole is a compound that has garnered attention due to its diverse biological activities and potential applications in pharmacology and biochemistry. This article delves into its mechanisms of action, biochemical properties, and relevant case studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

This compound (C7H12N4O2) features a Boc (tert-butoxycarbonyl) protecting group attached to an imidazole ring, which enhances its stability and solubility in biological systems. The presence of the amino group allows for interactions with various biological targets, making it a versatile compound in medicinal chemistry.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors:

- Histidine Decarboxylase Inhibition : One of the key targets is histidine decarboxylase, which converts histidine to histamine. By inhibiting this enzyme, this compound reduces histamine levels, impacting processes such as immune response and gastric acid secretion.

- Antimicrobial Activity : The compound has shown efficacy against multidrug-resistant bacterial strains by resensitizing them to conventional antibiotics. This is particularly relevant for pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.

| Property | Description |

|---|---|

| Molecular Formula | C7H12N4O2 |

| Molecular Weight | 172.19 g/mol |

| Solubility | Soluble in water and polar solvents |

| Stability | Stable under physiological conditions |

Antimicrobial Effects

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study indicated that it could disrupt bacterial biofilms, enhancing the effectiveness of antibiotics against resistant strains .

Anti-inflammatory Properties

By modulating histamine production, this compound may also influence inflammatory responses. Reduced histamine levels can lead to decreased vasodilation and immune cell activation, suggesting potential applications in treating allergic reactions or inflammatory diseases.

Case Studies

- Resensitization of MRSA : In laboratory settings, this compound was tested against MRSA strains. Results showed that co-administration with standard antibiotics led to a significant reduction in bacterial load compared to antibiotics alone.

- Biofilm Disruption : Another study focused on the compound's ability to disperse biofilms formed by Staphylococcus aureus. The compound increased biofilm dispersion by three orders of magnitude, indicating its potential as an adjunct therapy in infections where biofilm formation is a concern .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its solubility. Its stability under physiological conditions allows for effective absorption and distribution within biological systems, making it a candidate for further development in therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Arginase Inhibition

One of the prominent applications of 2-aminoimidazole derivatives, including 2-Amino-1-Boc-imidazole, is their role as inhibitors of the enzyme arginase. Arginase is crucial in the urea cycle and has been implicated in various diseases such as asthma and cardiovascular disorders. Research has demonstrated that compounds containing the 2-aminoimidazole moiety can serve as effective guanidine mimetics, leading to the development of new arginase inhibitors with promising pharmacological profiles. For instance, a study identified a derivative that significantly reduced airway hyperresponsiveness in murine models of allergic inflammation, suggesting its potential for treating asthma .

Anticancer Activity

Recent studies have explored the anticancer properties of imidazole derivatives. Specifically, 2-aminoimidazole compounds have been investigated for their ability to inhibit cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy. One study reported that certain derivatives exhibited IC50 values in the nanomolar range against CDK2, indicating strong inhibitory activity. The structure-activity relationship (SAR) studies highlighted that the presence of specific substituents on the imidazole ring significantly influenced their potency against cancer cells .

Biochemical Applications

Nitric Oxide Synthase Interaction

Another significant application of 2-aminoimidazole derivatives is their interaction with nitric oxide synthase (NOS). These compounds have been shown to bind to NOS, influencing its activity and potentially serving as leads for developing selective NOS inhibitors. The binding interactions are critical for understanding how these compounds can modulate nitric oxide production, which plays a vital role in various physiological processes .

Material Science

Synthesis of Functional Materials

In material science, this compound has been utilized in synthesizing functional materials due to its unique structural properties. Its ability to form coordination complexes with metals makes it valuable for creating catalysts and sensors. Recent advancements have highlighted methods for incorporating this compound into polymer matrices to enhance their mechanical and thermal properties .

Case Studies

Analyse Chemischer Reaktionen

Types of Chemical Reactions

The chemical reactions involving 2-amino-1-Boc-imidazole can be categorized into several types:

-

Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol. This reaction is essential for activating the amino group for further chemical transformations.

-

Substitution Reactions: The deprotected amine can participate in nucleophilic substitution reactions with various electrophiles, allowing for the introduction of diverse functional groups.

-

Coupling Reactions: The Boc-protected amine can be employed in peptide coupling reactions with activated carboxylic acids or esters. Common coupling reagents include N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), facilitating the formation of peptide bonds.

Reaction Mechanisms

The primary mechanism for the deprotection of the Boc group involves protonation of the nitrogen atom followed by cleavage of the C-N bond, leading to the formation of free amine and carbon dioxide. The reaction can be represented as follows:

In substitution reactions, the deprotected amine acts as a nucleophile attacking an electrophile, resulting in the formation of new bonds.

Common Reagents and Conditions

The following table summarizes common reagents and conditions used in reactions involving this compound:

| Reaction Type | Reagents/Conditions | Notes |

|---|---|---|

| Deprotection | TFA, HCl in methanol | Selective removal of Boc group |

| Coupling | EDC, DCC | Facilitates peptide bond formation |

| Substitution | Electrophiles (e.g., alkyl halides) | Nucleophilic attack by deprotected amine |

Drug Development

This compound plays a crucial role in drug development by enabling modifications that enhance the bioavailability and stability of therapeutic agents. Its unique structure allows for the incorporation of various functional groups that can improve pharmacological properties.

Bioconjugation

In bioconjugation processes, this compound can link biomolecules to drugs or imaging agents, enhancing targeted delivery systems in cancer therapies and other medical applications.

Recent Advances and Research Findings

Recent studies have focused on optimizing the synthesis and reactivity of imidazole derivatives, including this compound. Notable findings include:

-

Selective Deprotection Methods: Innovative methods for selective deprotection under thermal conditions have been developed, allowing for efficient removal of the Boc group without affecting other functional groups present on the molecule .

-

Biological Activity Studies: Research has indicated that derivatives of 2-aminoimidazole exhibit potential biological activities, particularly as inhibitors of key enzymes like arginase, which is relevant for managing diseases associated with L-arginine metabolism .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Substituent Effects on Reactivity and Stability

- 2-Amino-1-Boc-imidazole vs. 1H-imidazole Derivatives (e.g., 5{22}–5{25}): Compounds 5{22}–5{25} (e.g., 4-[(dibenzylamino)carbonyl]-5-[(benzyloxyglycyl)carbonyl]-1H-imidazole) feature diverse amino and carbonyl substituents. Unlike the Boc group in this compound, these derivatives employ bulkier or less stable protecting groups (e.g., dibenzylamino, N-methylbenzylamino). The Boc group offers superior steric protection and acid-labile deprotection, enabling milder reaction conditions compared to benzyl-based groups .

- This compound vs. Nitro-Substituted Benzimidazoles: Nitro groups at the 2-position in benzimidazoles (e.g., 2-(2-Amino-5(6)-nitro-1H-benzimidazole derivatives) enhance electron-withdrawing effects but reduce solubility. Replacing nitro with a Boc-protected amino group improves aqueous solubility via hydrogen bonding while retaining synthetic utility .

Bioactivity and Pharmacological Potential

- This compound vs. 2-Aminobenzimidazole Derivatives: 2-Aminobenzimidazoles exhibit broad bioactivity, including antiproliferative, antiviral, and antiparasitic effects . The Boc group in this compound may modulate bioavailability by altering lipophilicity or metabolic stability. For example, unprotected 2-aminobenzimidazoles show direct tubulin polymerization inhibition, while Boc-protected analogs might require deprotection for activity .

- Comparison with 2-Amino-5-benzoyl-1-methylbenzimidazole: This derivative (CAS 66066-76-0) incorporates a benzoyl group, enhancing π-π interactions in target binding but increasing molecular weight (251.28 g/mol vs. This compound’s ~210 g/mol). The Boc group’s bulkiness may reduce steric hindrance compared to benzoyl, favoring nucleophilic substitution reactions .

Table 1: Key Properties of Selected Imidazole/Benzimidazole Derivatives

Vorbereitungsmethoden

Protection of Imidazole Nitrogen

- Starting Material: Imidazole or 2-aminoimidazole.

- Protecting Agent: Di-tert-butyl dicarbonate (Boc2O).

- Reaction Conditions: Typically conducted in an aprotic solvent such as dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures, often in the presence of a base such as triethylamine to scavenge the generated acid.

- Outcome: Formation of N-Boc-imidazole or N-Boc-2-aminoimidazole, depending on the starting material.

Introduction of the 2-Amino Group

- Method: Direct amination or substitution at the 2-position of the Boc-protected imidazole.

- Typical Reagents: Amination can be achieved via reaction with azides, hydroxylamines, or amidoximes under thermal or catalytic conditions.

- Representative Protocol: Reaction of N-Boc-imidamides with α-azidoenones at elevated temperature (e.g., 120 °C) in acetonitrile without catalysts, leading to intramolecular cyclization and formation of 2-amino substituted imidazoles.

Representative Research Findings and Protocols

These methods highlight the versatility of the Boc-protected imidazole intermediate in undergoing further functionalization to yield 2-amino derivatives.

Detailed Mechanistic Insights

- The reaction of N-Boc-imidamides with α-azidoenones proceeds via the formation of a transient 2H-azirine intermediate, which undergoes nucleophilic attack by the imidamide nitrogen, followed by ring fragmentation to yield the 2-aminoimidazole core.

- The Boc group remains intact throughout this process, protecting the imidazole nitrogen and directing regioselectivity.

- Microwave-assisted protocols using amidoximes and activated alkynes provide an alternative pathway, enabling rapid synthesis with moderate yields and tolerance to various substituents, including arylhalides and heterocycles.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Thermal reaction of N-Boc-imidamide with α-azidoenone | N-Boc-imidamide, α-azidoenone | 120 °C, MeCN, catalyst-free | High regioselectivity, no catalyst required | Requires elevated temperature |

| Microwave-assisted amidoxime-alkyne cyclization | Amidoximes, activated alkynes, DABCO catalyst | Microwave irradiation, moderate temperature | Rapid reaction, moderate yields, functional group tolerance | Moderate yields, catalyst required |

| Stepwise Boc protection followed by amination | Imidazole, Boc2O, amination reagents | Mild to moderate temperatures | Straightforward, high yields for Boc protection | Multi-step, may require purification |

Additional Considerations

- Purity and Stability: The Boc protecting group enhances the stability of the intermediate, facilitating purification and storage.

- Functional Group Tolerance: The described methods tolerate aromatic, heteroaromatic, and ester substituents, allowing for diverse derivative synthesis.

- Scalability: Thermal and microwave-assisted methods are amenable to scale-up with appropriate optimization.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-Boc-imidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves Boc protection of the amine group on the imidazole ring. A common approach uses tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C. Reaction time and stoichiometry critically affect yield:

- Excess Boc anhydride (1.5–2.0 equiv) ensures complete protection but may require purification to remove byproducts.

- Low temperatures (0–5°C) minimize side reactions like N-Boc migration.

- Solvent choice : Polar aprotic solvents (e.g., DMF) may accelerate reactivity but complicate Boc deprotection later.

Q. Table 1: Comparison of Synthetic Conditions

| Condition | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Boc₂O, NEt₃, DCM, 0°C | 78–85 | ≥95 | Residual triethylamine removal |

| Boc₂O, DMAP, THF, 25°C | 65–72 | 90 | Boc migration observed |

| Boc-Cl, NaHCO₃, H₂O/DCM | 60–68 | 88 | Hydrolysis risk |

For scale-up, flash chromatography (silica gel, hexane/ethyl acetate) is recommended for purification .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. The compound may cause irritation based on structural analogs like 2-aminobenzimidazole .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- First aid :

- Skin contact : Wash immediately with soap and water; consult a physician if irritation persists .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic properties of the Boc-protected amine and imidazole ring. Key steps:

Optimize geometry : Use software like Gaussian or ORCA to determine the lowest-energy conformation.

Analyze frontier molecular orbitals (FMOs) : The HOMO-LUMO gap indicates susceptibility to electrophilic/nucleophilic attacks.

Solvent effects : Include implicit solvent models (e.g., PCM for DCM) to refine reactivity predictions.

Q. Table 2: Calculated Reactivity Parameters

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| HOMO | -5.2 | High nucleophilicity at N1 |

| LUMO | -1.8 | Susceptible to electrophilic substitution |

| Gap | 3.4 | Moderate kinetic stability |

Experimental validation via NMR (e.g., monitoring Boc deprotection with TFA) is recommended .

Q. How do structural modifications of this compound influence its pharmacological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies focus on:

- Boc group removal : Free amine enhances hydrogen bonding with biological targets (e.g., enzymes).

- Imidazole ring substitution : Electron-withdrawing groups (e.g., -NO₂) at C4/C5 positions modulate binding affinity.

Q. Table 3: SAR of Selected Derivatives

| Derivative | R1 | IC₅₀ (μM) | Target |

|---|---|---|---|

| 2-Amino-1-Boc | Boc | >100 | EGFR (weak) |

| 2-Amino-1-H | H | 12.3 | EGFR |

| 2-Amino-4-NO₂ | NO₂ | 5.8 | Kinase X |

Use molecular docking (AutoDock Vina) to simulate interactions with targets like EGFR .

Q. What analytical techniques resolve contradictions in reported NMR spectral data for Boc-protected imidazoles?

Methodological Answer: Contradictions often arise from:

- Tautomerism : Imidazole rings exhibit prototropic tautomerism. Use variable-temperature NMR (VT-NMR) to identify dominant tautomers.

- Solvent effects : Compare DMSO-d₆ (H-bonding) vs. CDCl₃ (non-polar) spectra.

- X-ray crystallography : Resolve ambiguity via single-crystal analysis (e.g., CCDC deposition for 2-Amino-1H-benzoimidazol-3-ium derivatives) .

Q. Recommended workflow :

Acquire ¹H/¹³C NMR in multiple solvents.

Perform 2D NMR (COSY, HSQC) for signal assignment.

Q. What strategies optimize asymmetric synthesis of this compound derivatives for chiral drug candidates?

Methodological Answer:

- Chiral auxiliaries : Use Evans oxazolidinones to induce enantioselectivity during Boc protection.

- Catalytic asymmetric synthesis : Employ copper(I) catalysts (e.g., CuI/BOX ligands) for C–N bond formation.

Case Study : Copper(I)-catalyzed synthesis of α-amino acid derivatives achieved 92% ee using this compound as a precursor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.